N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
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Overview
Description
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is a pyrimido-indole.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrimidoindole Derivatives: A study by Monge et al. (1986) describes the synthesis of various 5H-pyrimido[5,4-b]indole derivatives, including methods to obtain 4-amino and 4-hydrazino derivatives. These compounds are characterized by elemental analysis and spectral data (Monge et al., 1986).
- Formation of 4-Oxopyrimidoindoles: Simakov et al. (1985) detail the condensation of N-(2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines with various amines and hydrazines to form 4-oxopyrimido[5,4-b] indoles, including methods to create 4-chloro, 4-methoxy, and 4-mercapto derivatives (Simakov et al., 1985).
Catalytic Reactions and Synthesis Methods
- Cu(I)-Catalyzed Cascade Cyclization: Wu et al. (2022) developed a Cu(I)-catalyzed and base-promoted cascade cyclization method to prepare 5H-pyrimido[5,4-b]indole derivatives. This method shows high yields and broad substrate scopes (Wu et al., 2022).
- Synthesis using Methyl 3-amino-1H-indole-2-carboxylates: Shestakov et al. (2009) reported the synthesis of 5H-pyrimido[5,4-b]indole derivatives using reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, further expanding the range of possible derivatives (Shestakov et al., 2009).
Potential Pharmacological Applications
- Antitumor Activity: Nguyen et al. (1990) explored the antitumor activity of certain 5H-pyrimido[5,4-b]indole derivatives, highlighting their potential as a new class of antineoplastic agents (Nguyen et al., 1990).
Other Relevant Studies
- Pyrrole Synthesis from Furanyl Carbamates: Kiren et al. (2009) synthesized 2,4-disubstituted pyrroles by rearranging furanyl carbamates, indicating the versatility of furanyl compounds in synthetic organic chemistry (Kiren et al., 2009).
properties
Product Name |
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine |
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Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-21-10-4-5-13-12(7-10)14-15(20-13)16(19-9-18-14)17-8-11-3-2-6-22-11/h2-7,9,20H,8H2,1H3,(H,17,18,19) |
InChI Key |
NBVXPAQAUTYTPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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